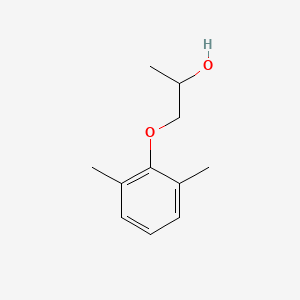

1-(2,6-Dimethylphenoxy)-2-propanol

Description

Contextual Significance in Organic Synthesis

The importance of 1-(2,6-Dimethylphenoxy)-2-propanol in organic synthesis is primarily as a well-defined building block. Its synthesis is often achieved through the reduction of the corresponding ketone, 1-(2,6-dimethylphenoxy)propan-2-one. bldpharm.com This ketone is typically prepared via a Williamson ether synthesis, reacting the sodium salt of 2,6-dimethylphenol (B121312) with chloroacetone (B47974).

Modern synthetic methodologies have focused on efficient and selective ways to produce the alcohol. For instance, research has demonstrated the highly efficient and chemoselective transfer hydrogenation of 1-(2,6-dimethylphenoxy)propan-2-one to yield this compound. This reaction can be carried out in water using specific cyclometalated iridium catalysts, representing a practical and environmentally conscious approach to synthesizing this valuable intermediate.

Role as a Key Intermediate in Chemical Transformations

The primary role of this compound as a chemical intermediate is in the synthesis of Mexiletine (B70256), which is chemically known as 1-(2,6-dimethylphenoxy)-2-propanamine. nih.gov While many documented syntheses of Mexiletine proceed from the ketone precursor (1-(2,6-dimethylphenoxy)propan-2-one) through the formation of an oxime followed by reduction, the alcohol is a direct analog and a critical compound for understanding the structure-activity relationship. pharmaffiliates.com

The conversion of the alcohol to the target amine, Mexiletine, involves the chemical transformation of the hydroxyl group into an amino group. This can be conceptually achieved through methods such as converting the alcohol to a suitable leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an ammonia (B1221849) source, or through an oxidation-reductive amination sequence. The stereochemistry of the alcohol at the C2 position is of paramount importance, as the pharmacological activity of Mexiletine is known to be enantioselective. researchgate.net Therefore, stereocontrolled synthesis or resolution of this compound is a critical step for producing the more potent (R)-enantiomer of Mexiletine. researchgate.net

Overview of Research Trajectories and Scope

The research landscape for this compound and its derivatives has largely been driven by pharmaceutical applications. A major trajectory has been the development of efficient and stereoselective synthetic routes to Mexiletine, a drug used to manage ventricular arrhythmias. researchgate.netnih.gov

Another significant avenue of research involves using the this compound scaffold to create new chemical entities with different or improved pharmacological profiles. An example is the synthesis of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH), a potent α₁-adrenoceptor antagonist. nih.gov Researchers have designed and synthesized numerous analogs of this derivative by modifying the aromatic rings to block metabolic pathways and potentially enhance the drug's duration of action. nih.gov This line of inquiry demonstrates the compound's value as a foundational structure for drug discovery, extending beyond its initial role as a Mexiletine intermediate. Studies on these derivatives explore their potential as antihypertensive agents and treatments for conditions like ischemic stroke, showcasing the versatility of the propanolamine (B44665) backbone in medicinal chemistry. nih.govnih.gov

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10,12H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOWJPBDGSGFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439199 | |

| Record name | 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61102-09-8 | |

| Record name | 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 1-(2,6-Dimethylphenoxy)-2-propanol

The primary methods for synthesizing this compound involve the formation of an ether linkage between the 2,6-dimethylphenol (B121312) moiety and a three-carbon propyl chain. This is typically achieved through condensation reactions with halogenated propanols or the nucleophilic attack on an epoxide ring.

Phenol-Halogenated Propanol (B110389) Condensation Reactions

A common and straightforward approach to forming the ether bond is through a Williamson-type ether synthesis. This involves the reaction of a phenoxide with an alkyl halide.

The synthesis can be initiated by reacting 2,6-dimethylphenol with a suitable halopropanol derivative. A closely related synthesis, which leads to a key intermediate, involves the reaction of the sodium salt of 2,6-dimethylphenol with chloroacetone (B47974). chemicalbook.com This reaction forms the ketone 1-(2,6-dimethylphenoxy)-2-propanone. chemicalbook.com This ketone can then be subsequently reduced to the target alcohol, this compound.

The direct condensation with a halopropanol, such as 1-chloro-2-propanol, follows a similar principle where the phenoxide displaces the halide to form the desired ether.

Alkaline conditions are crucial for this condensation reaction to proceed efficiently. The presence of a base is required to deprotonate the hydroxyl group of 2,6-dimethylphenol, forming the more nucleophilic 2,6-dimethylphenoxide ion. chemicalbook.com This is a critical step as phenols are generally not nucleophilic enough to displace a halide on their own. The use of the sodium salt of the phenol (B47542) is a common strategy to ensure the presence of the reactive phenoxide. chemicalbook.com

Table 1: Reagents and Conditions for Phenol Condensation Precursor Synthesis

| Reactant 1 | Reactant 2 | Conditions | Intermediate Product |

|---|

Epoxide Ring-Opening Reactions

The ring-opening of epoxides by nucleophiles is a powerful method in organic synthesis for creating 1,2-difunctionalized compounds. jsynthchem.com This strategy can be effectively applied to the synthesis of this compound.

The reaction involves the nucleophilic attack of the 2,6-dimethylphenoxide ion on the three-membered ring of methyl oxirane (also known as propylene (B89431) oxide). The regioselectivity of this reaction is a key consideration. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. libretexts.org The nucleophile (phenoxide) will preferentially attack the less sterically hindered carbon atom of the epoxide ring. libretexts.org

In the case of methyl oxirane, there is a primary carbon and a secondary carbon. The attack occurs at the less substituted primary carbon, leading to the formation of the desired this compound regioisomer. libretexts.org

Table 2: Regioselectivity of Epoxide Ring-Opening

| Epoxide | Nucleophile | Reaction Condition | Major Product | Mechanism |

|---|

Control of stereoselectivity in such reactions often requires the use of chiral catalysts or reagents to favor the formation of one enantiomer over the other, a common challenge and area of research in synthetic chemistry. encyclopedia.pubmdpi.com

Alternative Synthetic Pathways

Beyond direct condensation and epoxide ring-opening, other pathways can be utilized to synthesize the target compound. One significant alternative involves the chemical modification of a closely related precursor.

A prominent alternative route is the reduction of the ketone intermediate, 1-(2,6-dimethylphenoxy)-2-propanone. chemicalbook.com This ketone, formed from the condensation of 2,6-dimethylphenol and chloroacetone, can be readily reduced to the secondary alcohol, this compound, using standard reducing agents. The synthesis of a related amine, mexiletine (B70256), from this ketone involves a reductive amination process using reagents like ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride, which first reduces the ketone to the alcohol, followed by substitution. chemicalbook.com A direct reduction using a hydride source like sodium borohydride (B1222165) would yield the target alcohol efficiently.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound is crucial for accessing enantiomerically pure downstream products. The core challenge lies in the effective introduction of the chiral center at the secondary alcohol. Various strategies have been developed to achieve high enantiomeric purity.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of the starting material to build the desired chiral target molecule.

A notable example of a chiral pool approach for the synthesis of this compound involves the use of D-(+)-mannitol. researchgate.netpharmaffiliates.com This six-carbon sugar alcohol provides a scaffold with multiple defined stereocenters. Through a series of chemical transformations, a common chiral intermediate derived from D-mannitol can be used to produce both enantiomers of this compound, a strategy also known as an enantiodivergent synthesis. researchgate.netpharmaffiliates.com The synthesis begins with the protection of the diol functionalities of D-mannitol, followed by oxidative cleavage to yield a smaller, chiral aldehyde. This aldehyde then undergoes further reactions to introduce the propanol side chain and the 2,6-dimethylphenoxy group, ultimately yielding the target alcohol with high enantiopurity. researchgate.netpharmaffiliates.com The specific rotation values and the mirror-image relationship between the circular dichroism (CD) curves of the synthesized enantiomers confirm their high enantiomeric purity. researchgate.netpharmaffiliates.com

Asymmetric synthetic methodologies create the desired stereocenter from a prochiral substrate using a chiral catalyst or reagent. These methods are not reliant on a chiral starting material.

One effective asymmetric approach is the lipase-catalyzed kinetic resolution of racemic 1-(2,6-dimethylphenoxy)-2-propyl acetate. researchgate.net In this process, a racemic mixture of the acetate is subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme selectively hydrolyzes one enantiomer of the acetate at a much faster rate, leaving the other enantiomer unreacted. For instance, using Amano AK lipase from Pseudomonas fluorescens or lipase from Thermomyces lanuginosus (TLL), the (R)-acetate is preferentially hydrolyzed to (R)-1-(2,6-dimethylphenoxy)-2-propanol, while the (S)-1-(2,6-dimethylphenoxy)-2-propyl acetate remains largely unreacted. researchgate.net This method can achieve high enantiomeric excess (>99%) for both the resulting alcohol and the remaining acetate at around 50% conversion. researchgate.net The absolute configurations of the products are often determined using techniques like 1H NMR spectroscopy with Mosher's acid, which confirms that the resolution typically follows Kazlauskas' rule. researchgate.net

Another significant asymmetric methodology is the asymmetric reduction of the prochiral ketone , 1-(2,6-dimethylphenoxy)-2-propanone. This involves the use of a chiral reducing agent or a catalyst to stereoselectively reduce the ketone to the desired alcohol enantiomer. While specific examples for the direct asymmetric reduction of 1-(2,6-dimethylphenoxy)-2-propanone to yield this compound are not extensively detailed in publicly available literature, this remains a common and powerful strategy in asymmetric synthesis. The use of chiral catalysts, such as those based on ruthenium with chiral ligands like BINAP, is a well-established method for the asymmetric transfer hydrogenation of ketones, often achieving high enantioselectivity.

Enantiodivergent synthesis provides access to both enantiomers of a chiral product from a single, common chiral starting material by altering the reaction sequence or reagents. As mentioned previously, the synthesis starting from D-(+)-mannitol is a prime example of an enantiodivergent approach. researchgate.netpharmaffiliates.com From a common D-mannitol-derived intermediate, two different reaction pathways are employed to obtain the (R)- and (S)-enantiomers of this compound separately. researchgate.netpharmaffiliates.com This strategy is highly efficient as it allows for the production of either desired enantiomer without the need to source a different chiral starting material for each.

Chiral Pool Approaches

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and enantioselectivity of the synthesis of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reagents.

In the context of lipase-catalyzed kinetic resolution, a preliminary screening of various lipases is often conducted to identify the most effective enzyme. researchgate.net For the resolution of racemic 1-(2,6-dimethylphenoxy)-2-propyl acetate, factors such as the enzyme-to-substrate ratio, temperature, and the use of a co-solvent are crucial. For example, a study found that a temperature of 30 °C in a phosphate (B84403) buffer (pH 7.0) with 20% acetonitrile (B52724) as a co-solvent provided good results. researchgate.net The reaction time is also a critical parameter to monitor to achieve close to 50% conversion, which theoretically yields the highest enantiomeric excess for both the product and the remaining starting material.

For the industrial synthesis involving the reaction of 2,6-dimethylphenol with propylene oxide, the choice of catalyst is a key area for optimization. Alkaline catalysts such as sodium hydroxide (B78521) or potassium hydroxide are commonly used. The optimization would involve screening different catalysts, their concentrations, and the reaction temperature to maximize the yield of the desired this compound while minimizing the formation of by-products. The use of a solvent or running the reaction neat would also be a significant factor to optimize.

Below is a table summarizing key parameters for optimization in different synthetic approaches:

| Synthetic Approach | Key Parameters for Optimization | Desired Outcome |

| Lipase-Catalyzed Kinetic Resolution | Enzyme type, enzyme loading, temperature, pH, co-solvent, reaction time | High enantiomeric excess (>99%), conversion close to 50% |

| Asymmetric Ketone Reduction | Chiral catalyst, catalyst loading, hydrogen source, pressure, temperature, solvent | High yield, high enantiomeric excess |

| Industrial Synthesis (Williamson Ether Synthesis) | Catalyst type (e.g., NaOH, KOH), catalyst concentration, temperature, pressure, solvent, reactant stoichiometry | High yield, minimized by-products, cost-effectiveness |

Industrial Synthesis Considerations

The industrial-scale synthesis of this compound primarily relies on the reaction of 2,6-dimethylphenol with propylene oxide in the presence of a base catalyst, such as sodium hydroxide. This method is a variation of the Williamson ether synthesis.

Several factors are critical for the successful and economical industrial production of this compound.

Raw Material Cost and Availability : 2,6-Dimethylphenol and propylene oxide are commodity chemicals, and their cost and stable supply are crucial for the economic viability of the process.

Reaction Selectivity and By-product Formation : The reaction between the phenoxide and propylene oxide can potentially yield two regioisomers: the desired 2-hydroxy product and the 1-hydroxy isomer. The reaction conditions must be optimized to favor the formation of the desired isomer. A potential by-product in reactions involving phenols is the formation of diphenoquinones through oxidative coupling, especially if copper catalysts are used in related polymerization processes.

Process Safety : Propylene oxide is a highly reactive, flammable, and carcinogenic compound. Therefore, stringent safety measures are required for its storage, handling, and use in a large-scale reaction. The reaction is also typically exothermic, requiring careful temperature control to prevent runaway reactions.

Purification : The final product must be purified to remove unreacted starting materials, the catalyst, and any by-products. Industrial purification methods would likely involve distillation under reduced pressure to separate the product from less volatile impurities. Crystallization could also be a viable method for purification, especially if a solid product is desired or if it aids in the separation from isomeric impurities. The purity requirements for pharmaceutical intermediates are very high, often necessitating multiple purification steps.

Waste Management : The process will generate waste streams, including the spent catalyst and any by-products. Environmentally sound and cost-effective methods for treating and disposing of this waste are essential for a sustainable industrial process.

Chemical Transformations and Derivatization

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality in 1-(2,6-dimethylphenoxy)-2-propanol is a primary site for chemical reactions, allowing for its conversion into ketones, esters, and ethers.

The secondary hydroxyl group of this compound can be readily oxidized to yield the corresponding ketone, 1-(2,6-dimethylphenoxy)-2-propanone. This transformation is a critical step in the synthesis of several derivatives. A common method for this oxidation involves the use of a mixture of sulfuric acid and sodium dichromate. This oxidizing agent effectively converts the secondary alcohol to a ketone.

The resulting ketone, 1-(2,6-dimethylphenoxy)-2-propanone, is a key intermediate. For instance, it is a precursor in the synthesis of the antiarrhythmic drug mexiletine (B70256). chemicalbook.com An alternative route to this ketone involves the reaction of the sodium salt of 2,6-dimethylphenol (B121312) with chloroacetone (B47974). chemicalbook.com

The hydroxyl group of this compound can undergo esterification and etherification reactions, which are common transformations for alcohols.

Esterification: This reaction involves reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. This process is typically catalyzed by an acid.

Etherification: Further etherification of the secondary hydroxyl group is also possible. General methods for ether synthesis, such as the Williamson ether synthesis, could be applied. organic-chemistry.orgorganic-chemistry.org This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming a new ether linkage. The use of phase-transfer catalysts can be beneficial in such reactions involving phenolate (B1203915) alkylation. researchgate.net More advanced methods may utilize catalysts like zeolites to facilitate the reaction between phenols and alkyl esters under specific conditions. researchgate.net

Amination Reactions: Conversion to Amine Derivatives (e.g., Mexiletine and Analogues)

The conversion of this compound to amine derivatives is a significant transformation, leading to the synthesis of mexiletine and its analogues. nih.gov This can be achieved through both direct and indirect pathways.

Direct amination often proceeds via a process known as reductive amination. This typically involves the ketone intermediate, 1-(2,6-dimethylphenoxy)-2-propanone. One documented method involves reacting the ketone with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride in methanol (B129727). chemicalbook.com In this one-pot reaction, the ketone first forms an imine with ammonia (B1221849) (from ammonium acetate), which is then immediately reduced by the sodium cyanoborohydride to form the primary amine, mexiletine. chemicalbook.comresearchgate.net

Another approach involves reacting 1-(2,6-dimethylphenoxy)-2-propanone with hydroxylamine (B1172632) to form an oxime, 1-(2,6-dimethylphenoxy)-2-propanone oxime. chemicalbook.compharmaffiliates.com This oxime intermediate is then reduced to the primary amine using a reducing agent such as hydrogen gas over a Raney nickel catalyst. chemicalbook.com

Indirect amination provides an alternative route that avoids the initial oxidation to a ketone. This method involves converting the hydroxyl group of this compound into a good leaving group, which can then be displaced by an amine nucleophile.

This is typically achieved by reacting the alcohol with sulfonyl chlorides, such as methanesulfonyl chloride (mesyl chloride) or p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. This reaction forms a mesylate or tosylate ester, respectively. These activated intermediates are highly susceptible to nucleophilic substitution. Subsequent reaction with ammonia, or a primary or secondary amine, results in the displacement of the mesylate or tosylate group and the formation of the corresponding amine derivative. This SN2 reaction is a standard and versatile method in organic synthesis for converting alcohols to amines.

Synthesis of Related Alkylphenyl Ether Propanol (B110389) Derivatives

The general synthetic framework for this compound allows for the creation of a wide array of related alkylphenyl ether propanol derivatives. By systematically varying the starting materials, a library of analogous compounds can be produced.

The synthesis typically begins with the reaction of a substituted phenol (B47542) with a propylene (B89431) oxide derivative. By choosing different alkyl-substituted phenols (e.g., cresol, ethylphenol, or other dimethylphenol isomers) in place of 2,6-dimethylphenol, the nature of the aryl portion of the molecule can be altered. researchgate.net

Similarly, modifications to the three-carbon propanol chain can be introduced. For example, using derivatives of propylene oxide or other suitable epoxides can lead to variations in the side chain. The fundamental reaction involves the base-catalyzed opening of the epoxide ring by the phenoxide ion. This versatility allows for the targeted synthesis of a broad range of alkylphenyl ether propanol derivatives for various research and industrial applications. researchgate.netgoogle.com

Formation of Epoxy Derivatives (e.g., 1,2-Epoxy-3-(2,6-dimethylphenoxy)propane)

A key transformation of this compound involves its conversion into an epoxy derivative, 1,2-Epoxy-3-(2,6-dimethylphenoxy)propane. This reaction is typically achieved through a process known as epoxidation. A general method for synthesizing similar phenoxy-propane epoxides involves the reaction of the corresponding phenol with epichlorohydrin (B41342) in the presence of a base. prepchem.com

In a typical synthesis, this compound would first be synthesized from 2,6-dimethylphenol and a propylene oxide equivalent. The resulting alcohol can then be converted to the corresponding epoxide. A common laboratory-scale synthesis for a related compound, 1,2-epoxy-3-[3-(2-pyridylmethyl)-phenoxy] propane, involves reacting the parent phenol with epichlorohydrin in methanol with sodium hydroxide (B78521) as a catalyst. prepchem.com After the reaction, the solvent is removed, and the product is extracted and purified. prepchem.com This epoxide serves as a highly reactive intermediate, with the strained three-membered ether ring being susceptible to nucleophilic attack, enabling the introduction of various functional groups.

Derivatization for Complex Molecular Architectures (e.g., piperazine (B1678402) derivatives)

The epoxide derivative of this compound is a valuable building block for creating more complex molecules, such as those containing a piperazine moiety. Piperazine derivatives are of significant interest in medicinal chemistry. nih.gov

The synthesis of such derivatives often involves the ring-opening of the epoxide by a nucleophile, in this case, a piperazine derivative. For instance, a general synthetic strategy involves reacting an epoxide with a nucleophile like 1-(2-hydroxyethyl)piperazine in the presence of a base such as potassium carbonate. nih.gov This reaction opens the epoxide ring and forms a new carbon-nitrogen bond, linking the phenoxy-propanol backbone to the piperazine ring. This modular approach allows for the synthesis of a library of compounds with diverse substitutions on the piperazine ring, which can then be screened for various biological activities. For example, research into the development of novel piperazine derivatives has identified compounds with promising radioprotective properties. nih.gov

Stereochemical Control in Derivatization Processes

The presence of a chiral center in this compound means that its derivatives can exist as different stereoisomers. Controlling the stereochemistry during synthesis is crucial, as different enantiomers or diastereomers of a molecule can exhibit significantly different biological activities.

The synthesis of enantiomerically pure or enriched derivatives of this compound often starts with a stereoselective synthesis of the parent alcohol or a key intermediate. One approach involves the asymmetric reduction of the corresponding ketone, 1-(2,6-dimethylphenoxy)propan-2-one. matrix-fine-chemicals.combldpharm.com For instance, the use of chiral catalysts, such as spiroborate esters, in the borane (B79455) reduction of related O-benzyl oximes has been shown to produce chiral amines with high enantioselectivity. acs.org Similarly, chiral auxiliaries like tert-butanesulfinamide can be used to convert precursor ketones into chiral amines, which are precursors to mexiletine and its analogs. ca.gov

Once a chiral precursor is obtained, subsequent reactions must be designed to proceed with minimal or no racemization. For example, the ring-opening of a chiral epoxide generally occurs with an inversion of configuration at the carbon atom that is attacked by the nucleophile. By carefully selecting the starting materials and reaction conditions, chemists can control the stereochemical outcome of the final product.

The development of stereoselective synthetic routes is an active area of research, with techniques like Sharpless asymmetric dihydroxylation being employed to create specific stereoisomers of complex molecules. nih.gov The ability to synthesize specific stereoisomers of mexiletine analogues allows for detailed studies of their interactions with biological targets, such as voltage-gated sodium channels. acs.orgnih.gov The separation and analysis of these stereoisomers are often performed using chiral chromatography techniques. nih.gov

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of 1-(2,6-Dimethylphenoxy)-2-propanol, offering insights into its atomic connectivity and functional group arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, ¹H NMR and ¹³C NMR would provide a detailed map of the hydrogen and carbon environments, respectively. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum would confirm the presence of the 2,6-dimethylphenoxy group, the propanol (B110389) backbone, and the connectivity between these fragments.

A critical application of NMR for chiral molecules like this compound is the determination of enantiomeric excess (ee). Since enantiomers produce identical NMR spectra under normal conditions, chiral auxiliaries are employed. open.ac.uk These can be either chiral derivatizing agents, which react with the enantiomers to form diastereomers with distinct NMR spectra, or chiral solvating agents, which form transient diastereomeric complexes. open.ac.ukbath.ac.uk For instance, reacting a non-racemic sample of this compound with a chiral agent like Mosher's acid would yield two diastereomeric esters. The integration of specific, well-resolved signals in the ¹H NMR spectrum of this mixture allows for the direct quantification of the enantiomeric excess. bham.ac.uknih.gov

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | ~6.9-7.1 | m | 3H |

| CH (on C2 of propanol) | ~4.0-4.2 | m | 1H |

| CH₂ (on C1 of propanol) | ~3.7-3.9 | m | 2H |

| OH | Variable | s (broad) | 1H |

| Aromatic CH₃ | ~2.2 | s | 6H |

| CH₃ (on C3 of propanol) | ~1.2 | d | 3H |

Note: Predicted values are estimations. Actual values are obtained from experimental data.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of particular bonds and functional groups. researchgate.net

For this compound, the IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. researchgate.net Other key absorptions would include C-H stretches from the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹), C-O stretching vibrations for the ether and alcohol (around 1050-1250 cm⁻¹), and absorptions corresponding to the substituted benzene (B151609) ring (around 1450-1600 cm⁻¹). researchgate.netnist.gov Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. researchgate.netchemicalbook.comchemicalbook.com

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching | 3200-3600 (broad) |

| Aryl Ether (Ar-O-C) | Asymmetric Stretching | 1200-1275 |

| Secondary Alcohol (C-O) | Stretching | ~1100 |

| Aromatic C=C | Stretching | 1450-1600 |

| Alkyl C-H | Stretching | 2850-2970 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. For this compound, the UV-Vis spectrum is dominated by the absorptions of the 2,6-dimethylphenyl chromophore. science-softcon.de The benzene ring exhibits characteristic absorption bands in the UV region, typically around 200-280 nm. The exact position and intensity of these absorption maxima can be influenced by the solvent environment. researchgate.netsigmaaldrich.com While not providing extensive structural detail, UV-Vis spectroscopy is a highly sensitive and quantitative method. It can be effectively used to determine the concentration of this compound in solutions, following the Beer-Lambert law, which is particularly useful in monitoring reaction kinetics or for quantification in chromatographic effluents.

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for resolving its enantiomers. ajrconline.org

Gas Chromatography (GC) is a premier technique for assessing the purity of volatile and thermally stable compounds like this compound. scharlab.com In GC, the compound is vaporized and transported by a carrier gas through a capillary column. merckmillipore.com Separation is based on the compound's boiling point and its interactions with the stationary phase lining the column. ijpsdronline.com A Flame Ionization Detector (FID) is commonly used for quantitative analysis, providing high sensitivity for organic compounds. ijpsdronline.com

The purity of a this compound sample can be determined by the relative area of its peak in the resulting chromatogram. GC is also an invaluable tool for monitoring the progress of its synthesis, allowing for the timely analysis of reaction mixtures to determine the consumption of reactants and the formation of the product. rsc.org Coupling GC with Mass Spectrometry (GC-MS) allows for the identification of unknown impurities by providing mass-to-charge ratio information for each separated component. ajrconline.org

Table 3: Typical GC Parameters for Purity Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Capillary column (e.g., DB-FFAP, Equity-5) |

| Injection Temperature | ~250 °C |

| Oven Temperature Program | Ramped, e.g., 100 °C to 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: Parameters must be optimized for the specific instrument and sample.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both purity assessment and enantiomeric separation. nih.gov For purity analysis, a reversed-phase HPLC method is typically employed. sielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comavantorsciences.comitwreagents.com Impurities with different polarities will elute at different times, allowing for their separation and quantification, typically with a UV detector set to a wavelength where the analyte absorbs strongly.

For the analysis of enantiomers, chiral HPLC is the method of choice. csfarmacie.cz This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound. nih.govnih.gov Polysaccharide-based CSPs are commonly used for this purpose. mdpi.com The differential interaction leads to different retention times for the (R)- and (S)-enantiomers, enabling their separation and quantification. The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is critical for achieving optimal separation. csfarmacie.czmdpi.com

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Bis(2,-dimethylphenoxy)propan-2-ol |

| 1-methoxy-2-propanol |

| 2-propanol |

| Acetonitrile |

| Hexane |

| Isopropanol |

| Methanol |

| Mosher's acid |

Capillary Electrophoresis (CE) for Enantiomer Analysis

Capillary electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of chiral compounds like this compound. nih.gov This method offers high efficiency, resolution, and a small sample requirement. The separation is based on the differential migration of enantiomers in a capillary filled with a background electrolyte containing a chiral selector.

Proteins are frequently used as chiral selectors in CE for the resolution of drug enantiomers. nih.gov These protein-based CE methods can be categorized into two primary modes: affinity capillary electrochromatography, where the protein is immobilized or adsorbed within the capillary, and affinity CE, where the protein is dissolved in the running buffer. nih.gov The choice of the chiral selector and the optimization of experimental conditions, such as buffer pH, concentration of the chiral selector, and applied voltage, are critical for achieving successful enantiomeric separation. For the analysis of this compound, a validated CE method would be capable of detecting and quantifying the minor enantiomer to levels below 0.1%. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular mass and elucidating the structure of this compound through fragmentation analysis. The compound has a molecular formula of C₁₁H₁₆O₂ and a monoisotopic mass of 180.115029749 Da. nih.gov

In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. For this compound, characteristic fragments would arise from the cleavage of the ether linkage and the propanol side chain.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 181.12232 | 139.2 |

| [M+Na]⁺ | 203.10426 | 146.9 |

| [M-H]⁻ | 179.10776 | 141.9 |

| [M+NH₄]⁺ | 198.14886 | 159.1 |

| [M+K]⁺ | 219.07820 | 145.3 |

| [M+H-H₂O]⁺ | 163.11230 | 133.9 |

| [M+HCOO]⁻ | 225.11324 | 161.1 |

| [M+CH₃COO]⁻ | 239.12889 | 181.9 |

| Data sourced from PubChem. uni.lu |

Chiral Analysis Methodologies for Enantiopurity Determination

The determination of enantiomeric purity is a critical aspect of the analysis of this compound. Several sophisticated methodologies are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), is a powerful technique for determining enantiomeric purity. researchgate.netresearchgate.net Enantiomers are chemically identical and thus produce identical NMR spectra under normal conditions. However, in the presence of a CSA, the enantiomers form diastereomeric complexes that are no longer chemically equivalent, leading to separate signals in the NMR spectrum. researchgate.netnih.gov The integration of these distinct signals allows for the quantification of each enantiomer. The selection of an appropriate CSA is crucial and depends on the specific functional groups present in the analyte. nih.gov

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most widely used and effective methods for separating enantiomers. csfarmacie.czcnr.it CSPs are packed into HPLC columns and create a chiral environment where the enantiomers of the analyte can interact differently. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. cnr.it Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds. nih.govnih.gov The choice of the mobile phase, which can be a normal-phase, reversed-phase, or polar organic solvent system, is critical for optimizing the separation. csfarmacie.cznih.gov

Table 2: Common Chiral Stationary Phases and Mobile Phase Components

| Chiral Stationary Phase Type | Common Mobile Phase Components |

| Polysaccharide-based (e.g., cellulose, amylose) | n-Hexane, Ethanol, Isopropanol, Acetonitrile, Methanol |

| Protein-based (e.g., AGP, BSA) | Aqueous buffers, Organic modifiers (e.g., propanol, methanol) |

| Cyclodextrin-based | Aqueous buffers, Methanol, Acetonitrile |

| This table provides a generalized overview and specific conditions would need to be optimized for this compound. |

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Enantiomers exhibit mirror-image CD spectra, with one enantiomer showing a positive Cotton effect and the other a negative one at the same wavelength. nih.gov The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.govhindsinstruments.com This makes CD spectroscopy a valuable tool for confirming the enantiopurity of this compound. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric composition can be determined. hindsinstruments.com

Quantification of Related Substances and Impurities (e.g., 2,6-dimethylphenol)

The control of impurities is a critical component of quality assessment. A potential process-related impurity in the synthesis of this compound is the starting material, 2,6-dimethylphenol (B121312). nih.gov This compound is a widely used chemical intermediate. nih.govchemicalbook.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), it is possible to calculate a wide range of molecular properties with high accuracy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies lower reactivity.

For 1-(2,6-Dimethylphenoxy)-2-propanol, the HOMO is typically localized on the electron-rich dimethylphenoxy ring, owing to the electron-donating nature of the oxygen atom and methyl groups. Conversely, the LUMO would be distributed more across the propanol (B110389) side chain.

Table 1: Hypothetical Frontier Orbital Energies and Related Parameters

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.40 | A measure of molecular stability and reactivity |

| Ionization Potential (I) | 6.25 | The energy required to remove an electron |

| Electron Affinity (A) | 0.85 | The energy released when an electron is added |

| Electronegativity (χ) | 3.55 | The tendency to attract electrons |

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, specific functional groups can be identified. For this compound, key predicted vibrations would include the O-H stretch of the alcohol group, C-H stretches of the aromatic ring and alkyl groups, and C-O ether and alcohol stretches. Comparing these predicted spectra with experimental data allows for structural confirmation.

Table 2: Hypothetical Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm-1) | Functional Group |

|---|---|---|

| O-H Stretch | 3550 | Alcohol |

| C-H Stretch (Aromatic) | 3100-3000 | 2,6-dimethylphenyl group |

| C-H Stretch (Aliphatic) | 2980-2850 | Propanol and methyl groups |

| C-O Stretch (Ether) | 1250 | Aryl-O-Alkyl |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. On an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the most negative potential would be concentrated around the oxygen atoms of the ether and hydroxyl groups, making them primary sites for hydrogen bonding and electrophilic interactions. The hydrogen of the hydroxyl group would exhibit a region of high positive potential, indicating its acidity.

Conformational Analysis and Molecular Dynamics

The flexibility of the propanol side chain allows this compound to exist in multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional structures (lowest energy conformers). Molecular dynamics (MD) simulations can further explore the conformational landscape over time, providing insights into the molecule's flexibility and the transitions between different conformational states in various environments. The stability of these conformers is governed by steric hindrance and potential intramolecular hydrogen bonds between the ether oxygen and the hydroxyl group.

Intermolecular Interactions and Non-Covalent Bonding Analysis

The behavior of a compound in a condensed phase is dictated by its intermolecular interactions. These non-covalent forces, such as hydrogen bonds and van der Waals forces, are crucial for properties like solubility and boiling point.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions. It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. This visualization reveals regions of strong attraction (like hydrogen bonds), weak van der Waals interactions, and steric repulsion within the molecule and between molecules. For this compound, RDG analysis would highlight the intramolecular and intermolecular hydrogen bonding involving the hydroxyl group and the van der Waals interactions originating from the aromatic ring and methyl groups.

Reaction Mechanism Studies (e.g., Nucleophilic Substitution, Rearrangements)

Theoretical investigations are crucial for elucidating the mechanisms of reactions involving this compound, both in its synthesis and its potential transformations.

Nucleophilic Substitution: The primary route to synthesizing this compound involves a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis. walisongo.ac.id In this reaction, the phenoxide ion generated from 2,6-dimethylphenol (B121312) acts as the nucleophile. Computational studies can model this reaction to determine the most likely pathway. Given the secondary nature of the carbon being attacked on the propylene-derived electrophile, both S(_N)1 and S(_N)2 mechanisms are theoretically possible. walisongo.ac.id

However, computational modeling would likely confirm that the S(_N)2 mechanism is favored. In this proposed mechanism, the 2,6-dimethylphenoxide ion performs a backside attack on an electrophilic three-membered ring, such as propylene (B89431) oxide, or on a carbon bearing a good leaving group, like in 1-chloro-2-propanol. The steric hindrance from the two methyl groups on the phenoxide is a significant factor that can be quantified through transition state energy calculations. These calculations can predict reaction rates and demonstrate why attack at the less-substituted carbon of propylene oxide is kinetically favored, leading to the desired 2-propanol product.

Rearrangements: While not commonly reported for this specific compound, molecules with its structural motifs can potentially undergo rearrangement reactions under certain conditions. byjus.com For example, acid-catalyzed dehydration of the secondary alcohol could lead to a carbocation intermediate. Computational studies could explore the energy landscape of this carbocation, evaluating the likelihood of hydride or alkyl shifts. A theoretical investigation might predict that a nih.govfda.gov-hydride shift to form a more stable carbocation is a possible, albeit likely minor, reaction pathway under strong acidic and thermal conditions. Other named rearrangements, such as the Claisen rearrangement, are not applicable here as the compound is an aryl ether, not an allyl aryl ether. byjus.com

Stereochemical Predictions and Enantioselectivity Modeling

This compound is a chiral molecule, as the second carbon atom of the propanol chain is a stereocenter. This means it can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. The synthesis of enantiomerically pure forms of this compound has been reported, highlighting the importance of stereocontrol. nih.gov

Computational modeling plays a vital role in predicting and understanding the stereochemical outcome of asymmetric syntheses. Enantioselectivity modeling can be used to investigate reactions that produce this compound. By calculating the transition state energies for the formation of both the (R) and (S) products, chemists can predict which enantiomer will be formed in excess.

For instance, in a kinetic resolution or an asymmetric synthesis using a chiral catalyst, computational models can simulate the interaction between the substrate and the catalyst. These models help to identify the key non-covalent interactions (e.g., hydrogen bonds, steric repulsion) in the transition state that are responsible for differentiating the two enantiomeric pathways. This understanding allows for the rational design of more selective catalysts and reaction conditions. A study has successfully demonstrated an enantiodivergent synthesis to obtain both (R)- and (S)-1-(2,6-dimethylphenoxy)propan-2-ol with high enantiopurity, a process that could be further optimized through detailed enantioselectivity modeling. nih.gov

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.12232 | 139.2 |

| [M+Na]⁺ | 203.10426 | 146.9 |

| [M-H]⁻ | 179.10776 | 141.9 |

| [M+NH₄]⁺ | 198.14886 | 159.1 |

| [M+K]⁺ | 219.07820 | 145.3 |

Data sourced from computational predictions. uni.lu

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of 1-(2,6-dimethylphenoxy)-2-propanol typically begins with 2,6-dimethylphenol (B121312). A common route involves its reaction with chloroacetone (B47974) to form 1-(2,6-dimethylphenoxy)propan-2-one, which is then reduced to the target alcohol. chemicalbook.comunifi.it However, since the biological activity of its derivatives often depends on a specific stereoisomer, research has shifted towards asymmetric synthesis to produce enantiomerically pure forms of the alcohol.

A significant advancement in this area is the use of enzymatic kinetic resolution (KR). mdpi.com In this method, a racemic mixture of an ester derivative, such as rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297), is subjected to hydrolysis by a lipase (B570770). mdpi.com Research has shown that specific enzymes, like Amano AK lipase from Pseudomonas fluorescens and lipase from Thermomyces lanuginosus (TLL), exhibit high selectivity. mdpi.com They preferentially hydrolyze the (R)-acetate, allowing for the separation of highly pure (R)-1-(2,6-dimethylphenoxy)propan-2-ol and the unreacted (S)-acetate, both with an enantiomeric excess (ee) greater than 99%. mdpi.com

Table 1: Enzymatic Kinetic Resolution of rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate

| Enzyme | Product 1 | ee of Product 1 | Product 2 | ee of Product 2 | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| Amano AK Lipase | (R)-1-(2,6-dimethylphenoxy)propan-2-ol | > 99% | (S)-1-(2,6-dimethylphenoxy)propan-2-yl acetate | > 99% | > 200 |

Data sourced from a study on the lipase kinetic resolution of aryloxy-propan-2-yl acetates. mdpi.com

Future methodologies aim to overcome the 50% theoretical yield limitation of kinetic resolution. Dynamic kinetic resolution (DKR) represents a promising frontier. This technique combines the high selectivity of an enzyme with a catalyst that continuously racemizes the slower-reacting enantiomer of the starting material, theoretically enabling a 100% yield of a single desired enantiomer. mdpi.comprinceton.edu The development of robust and compatible chemo- and biocatalyst systems for the DKR of this specific alcohol is a key area for future research. mdpi.com Other advanced strategies, such as the Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA), could also be explored for constructing the chiral center with high enantioselectivity. nih.gov

Exploration of New Chemical Transformations

The principal chemical transformation of this compound is its conversion to the corresponding primary amine, 1-(2,6-dimethylphenoxy)-2-propanamine (mexiletine). nih.govchemicalbook.com This is often achieved by oxidizing the alcohol to the intermediate ketone, followed by reductive amination. chemicalbook.comunifi.it

Emerging research focuses on using the chiral alcohol directly as a building block. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced with various nucleophiles to introduce a wide range of functionalities with inversion of stereochemistry. This opens pathways to novel mexiletine (B70256) analogues and other structurally diverse compounds. Furthermore, the alcohol can undergo esterification or etherification to produce derivatives for biological screening or to serve as substrates for other chemical reactions. mdpi.com

Advanced Analytical Tool Integration

The characterization of this compound and its derivatives relies on a suite of analytical tools. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy for structural elucidation. chemicalbook.comnih.gov

For stereochemical analysis, advanced methods are crucial. The absolute configuration of the chiral alcohol has been determined using ¹H NMR spectroscopy in conjunction with a chiral derivatizing agent, following Mosher's method. mdpi.com The determination of enantiomeric excess (ee) is typically performed using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase.

A future perspective in analytical integration involves the routine use of ion mobility-mass spectrometry. This technique provides information on a molecule's Collision Cross Section (CCS), a parameter related to its size and shape in the gas phase. Predicted CCS values are now available in databases and serve as an additional identifier to complement the mass-to-charge ratio, enhancing confidence in compound identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.12232 | 139.2 |

| [M+Na]⁺ | 203.10426 | 146.9 |

| [M-H]⁻ | 179.10776 | 141.9 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Application in the Synthesis of Structurally Diverse Compounds

The primary application of enantiopure this compound is in the synthesis of specific stereoisomers of mexiletine and its analogues. unifi.itmdpi.com Access to both the (R) and (S) enantiomers of the alcohol is critical for medicinal chemistry, as it allows for the synthesis and pharmacological evaluation of individual drug enantiomers, which can exhibit different efficacy and toxicity profiles. probiologists.com

Research is expanding to use this chiral scaffold to create libraries of structurally diverse compounds. By modifying the aromatic ring or introducing bulky or functional groups at the amine position (derived from the alcohol), scientists can fine-tune the pharmacological properties of the resulting molecules. unifi.itrsc.org For instance, analogues have been designed to block hydroxylation pathways and extend the duration of action of the parent drug. nih.gov The development of derivatives with improved pharmacological profiles and reduced side effects remains an active area of investigation. probiologists.com

Theoretical Insights into Reactivity and Selectivity

Computational chemistry provides powerful tools to understand and predict the behavior of this compound in chemical reactions. Molecular docking studies have been successfully employed to explain the enantioselectivity observed in the lipase-catalyzed kinetic resolution of its acetate. mdpi.com These studies corroborated experimental findings by showing a clear energetic preference for the (R)-enantiomer binding to the active site of the enzyme, thus leading to its faster hydrolysis. mdpi.com

Future research will likely involve more sophisticated theoretical methods to gain deeper insights. High-level ab initio and density functional theory (DFT) calculations can be used to model reaction mechanisms, map potential energy surfaces, and calculate the energetics of transition states. researchgate.net Such studies could be applied to:

Predict the most favorable reaction pathways for new chemical transformations.

Model the transition states in the asymmetric reduction of the corresponding ketone to better understand and optimize stereoselectivity.

Elucidate the interactions between the molecule and catalyst surfaces or enzyme active sites to guide the design of more efficient and selective catalysts.

By providing a predictive framework, theoretical studies can accelerate the development of novel synthetic methods and the discovery of new applications for this versatile chiral building block.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,6-Dimethylphenoxy)-2-propanol, and what intermediates are critical to its preparation?

- Methodology : The compound is synthesized via nucleophilic substitution between 2,6-dimethylphenol (precursor) and epichlorohydrin or glycidol derivatives under alkaline conditions. A key intermediate, 2-(2,6-dimethylphenoxy)-1-methylethanol, is formed, followed by oxidation or reduction steps to yield the final product . Purification often involves recrystallization or column chromatography, with impurities like di(propylene glycol) phenyl ether monitored via HPLC .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodology :

- Solubility : Measure in water and organic solvents (e.g., ethanol, dichloromethane) using gravimetric or spectrophotometric methods. For example, analogs like 1-phenoxy-2-propanol show water solubility of 198 g/L at 20°C .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting/boiling points.

- Spectroscopic Analysis : Use H/C NMR to confirm stereochemistry and FT-IR to identify functional groups (e.g., hydroxyl, ether) .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Methodology :

- HPLC : Employ reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities (<7% for related compounds) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Elemental Analysis : Verify C, H, N composition against theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Catalytic Systems : Test alkali metal hydroxides (e.g., NaOH, KOH) vs. phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Solvent Screening : Compare polar aprotic solvents (e.g., DMF, DMSO) for reaction rate and byproduct formation.

- Temperature Gradients : Use Design of Experiments (DoE) to identify optimal temperatures (e.g., 60–80°C) and avoid side reactions like ether cleavage .

Q. What strategies resolve contradictions in reported reactivity of this compound with oxidants?

- Methodology :

- Controlled Reactivity Studies : Compare oxidation under inert vs. ambient conditions using agents like KMnO₄ or O₃. Surface chemistry studies (e.g., adsorption on silica) may explain discrepancies in reaction pathways .

- Advanced Imaging : Apply atomic force microscopy (AFM) or X-ray photoelectron spectroscopy (XPS) to analyze surface interactions and intermediate stability .

Q. How can stereochemical outcomes be controlled during synthesis, and what techniques validate enantiomeric purity?

- Methodology :

- Chiral Catalysts : Use Sharpless epoxidation or enzymatic resolution to favor specific enantiomers.

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak®) to separate enantiomers .

- Circular Dichroism (CD) : Confirm optical activity and correlate with computational models (e.g., DFT simulations) .

Q. What in vitro models are suitable for studying the biological activity of this compound?

- Methodology :

- Cytotoxicity Assays : Use MTT or resazurin assays on human cell lines (e.g., HEK-293, HepG2) to evaluate IC₅₀ values.

- Enzyme Inhibition : Screen against targets like cyclooxygenase (COX) or cytochrome P450 isoforms via fluorometric kits .

- Metabolic Stability : Perform hepatic microsome incubations with LC-MS/MS to assess degradation pathways .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported solubility and stability data?

- Methodology :

- Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method) and control humidity/temperature during stability studies .

- Interlaboratory Comparisons : Participate in round-robin trials to identify systematic errors in analytical methods .

Q. What computational tools can predict the environmental fate of this compound?

- Methodology :

- QSAR Models : Use EPI Suite or OPERA to estimate biodegradation half-lives and bioaccumulation factors.

- Molecular Dynamics (MD) : Simulate interactions with indoor surfaces (e.g., paint, dust) to predict adsorption behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.